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Compound of Interest

Compound Name: 3-Nitrobenzyl alcohol

Cat. No.: B1208868 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 3-nitrobenzyl
alcohol (C₇H₇NO₃), a key intermediate in various chemical syntheses. The document is

intended for researchers, scientists, and professionals in drug development, offering a detailed

analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-

Vis) spectroscopic characteristics.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-nitrobenzyl alcohol,
providing a quick reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 3-Nitrobenzyl Alcohol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.21 d 1H Ar-H

~8.07 s 1H Ar-H

~7.63 d 1H Ar-H

~7.50 t 1H Ar-H

4.81 s 2H -CH₂-

2.41 s (broad) 1H -OH

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for 3-Nitrobenzyl Alcohol

Chemical Shift (δ) ppm Assignment

148.2 C-NO₂

143.2 C-CH₂OH

129.5 Ar-CH

122.3 Ar-CH

121.3 Ar-CH

63.4 -CH₂-

Solvent: CDCl₃. Note: One aromatic C-H signal

is not explicitly listed in the referenced source.

[1]

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 3-Nitrobenzyl Alcohol
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3500-3200 Strong, Broad O-H Stretch Alcohol (-OH)

3100-3000 Medium C-H Stretch Aromatic (Ar-H)

2950-2850 Medium C-H Stretch Aliphatic (-CH₂-)

1600-1585 Medium C=C Stretch Aromatic Ring

1570-1490 Strong
N-O Asymmetric

Stretch
Nitro (-NO₂)

1500-1400 Medium C=C Stretch Aromatic Ring

1390-1300 Strong
N-O Symmetric

Stretch
Nitro (-NO₂)

1260-1050 Strong C-O Stretch Alcohol (-CH₂OH)

Data is based on

characteristic

absorption peaks for

the present functional

groups.[2][3]

Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Data for 3-Nitrobenzyl Alcohol

λmax (nm) Solvent

~268 Neutral water with 1% CH₃CN

Molar absorptivity data is not readily available.

[4]

Experimental Protocols
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The following sections detail the methodologies for acquiring the spectroscopic data presented

above.

NMR Spectroscopy Protocol (¹H and ¹³C)
Sample Preparation:

Weigh approximately 10-20 mg of 3-nitrobenzyl alcohol for ¹H NMR or 50-100 mg for ¹³C

NMR.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a

clean, dry vial.

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5

mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

Data Acquisition:

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient

number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be necessary due to the lower natural abundance of ¹³C. A relaxation

delay may be included to ensure quantitative accuracy if needed.
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Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to ensure all peaks are in the positive phase.

Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26

ppm for ¹H or 77.16 ppm for ¹³C.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Perform baseline correction to obtain a flat baseline.

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

Sample Preparation:

Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with a

suitable solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of solid 3-nitrobenzyl alcohol directly onto the ATR crystal.

Instrument Setup:

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum to remove any signals from the instrument and atmosphere

(e.g., CO₂ and water vapor).

Data Acquisition:

Lower the ATR press to ensure firm contact between the sample and the crystal.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Data Processing:
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The instrument software will automatically subtract the background spectrum from the

sample spectrum.

The resulting spectrum can be displayed in terms of transmittance or absorbance.

Identify and label the major absorption peaks.

UV-Vis Spectroscopy Protocol
Sample Preparation:

Prepare a dilute solution of 3-nitrobenzyl alcohol in a suitable UV-transparent solvent

(e.g., neutral water with 1% acetonitrile). The concentration should be adjusted so that the

maximum absorbance is within the linear range of the spectrophotometer (typically below

1.5).

Prepare a blank solution containing only the solvent.

Instrument Setup:

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

Select the desired wavelength range for scanning (e.g., 200-400 nm).

Data Acquisition:

Fill a clean quartz cuvette with the blank solvent and place it in the spectrophotometer.

Zero the instrument using the blank solution to correct for any absorbance from the

solvent and the cuvette.

Empty the cuvette, rinse it with the sample solution, and then fill it with the sample

solution.

Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

Data Processing:

The software will display the absorbance spectrum.
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Identify the wavelength of maximum absorbance (λmax).

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-nitrobenzyl alcohol.
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Data Processing & Interpretation
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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